The Role of (S)-GSK1379725A in Chromatin Remodeling: A Technical Guide
The Role of (S)-GSK1379725A in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GSK1379725A is a selective small molecule inhibitor of the bromodomain of the Bromodomain and PHD Finger Transcription Factor (BPTF). BPTF is the largest and a crucial scaffolding subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling. The NURF complex utilizes the energy of ATP hydrolysis to modulate nucleosome positioning, thereby influencing gene expression. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, particularly histone H4 acetylated at lysine 16 (H4K16ac). This interaction is critical for tethering the NURF complex to specific chromatin regions, facilitating transcriptional activation of target genes. Dysregulation of BPTF and the NURF complex has been implicated in various cancers, making it a compelling target for therapeutic intervention. (S)-GSK1379725A, by competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, disrupts this crucial interaction, leading to downstream effects on gene expression and cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of (S)-GSK1379725A, its quantitative binding affinities, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.
Data Presentation
Quantitative Binding Affinity and Cellular Activity of (S)-GSK1379725A
| Parameter | Value | Assay Method | Target | Notes |
| Binding Affinity (Kd) | 2.8 µM | Isothermal Titration Calorimetry (ITC) | Human BPTF Bromodomain | (S)-enantiomer of racemic AU1.[1][2] |
| Binding Affinity (Kd) | 2.8 µM | Protein-observed Fluorine NMR (PrOF NMR) | Human BPTF Bromodomain | Consistent with ITC data.[3] |
| Cellular Activity | G1 cell cycle arrest | Flow Cytometry | Breast epithelial cells | Inhibition of BPTF by its racemic form, AU1, leads to cell cycle arrest.[1] |
| Cellular Activity | Decreased c-MYC regulated gene expression | Gene Expression Analysis | Breast epithelial cells | Treatment with the racemic form, AU1, reduces the expression of genes regulated by the oncogene c-MYC.[1] |
| Cellular Activity | Increased genomic accessibility at distal regulatory regions | ATAC-seq | Mammary tumor cells | Pharmacologic inhibition with S-AU-1 alters chromatin accessibility.[4] |
Signaling Pathway
The following diagram illustrates the role of BPTF in chromatin remodeling and the mechanism of inhibition by (S)-GSK1379725A.
Caption: BPTF's role in chromatin remodeling and its inhibition by (S)-GSK1379725A.
Experimental Workflows and Protocols
The characterization of (S)-GSK1379725A involves a series of biophysical and cell-based assays to determine its binding affinity, selectivity, and cellular effects.
Experimental Workflow for BPTF Inhibitor Characterization
Caption: Workflow for the discovery and characterization of BPTF inhibitors.
Detailed Methodologies
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of (S)-GSK1379725A binding to the BPTF bromodomain.
Protocol:
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Protein Preparation: Express and purify the human BPTF bromodomain (e.g., residues 2735-2858) with a suitable tag (e.g., His-tag) for purification. Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
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Ligand Preparation: Dissolve (S)-GSK1379725A in the same ITC buffer. A small amount of DMSO may be used for initial solubilization, ensuring the final concentration in the buffer is matched between the protein and ligand solutions and is typically below 5%.
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ITC Experiment:
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Load the BPTF bromodomain solution (typically 20-50 µM) into the sample cell of the ITC instrument.
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Load the (S)-GSK1379725A solution (typically 200-500 µM) into the injection syringe.
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Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).
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Data Analysis: Integrate the heat changes associated with each injection and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
Protein-observed Fluorine NMR (PrOF NMR)
Objective: To confirm the binding of (S)-GSK1379725A to the BPTF bromodomain and estimate the binding affinity. This technique is particularly useful for detecting weak to moderate binders.
Protocol:
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Protein Preparation: Prepare a fluorine-labeled BPTF bromodomain. This can be achieved by incorporating a fluorine-containing amino acid analog (e.g., 5-fluoro-tryptophan) during protein expression. Purify and dialyze the labeled protein into an NMR buffer (e.g., 50 mM TRIS, 100 mM NaCl, pH 7.4, with 10% D2O).
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NMR Titration:
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Acquire a 1D 19F NMR spectrum of the fluorine-labeled BPTF bromodomain (typically at 25-50 µM).
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Perform a stepwise titration by adding increasing concentrations of (S)-GSK1379725A to the protein sample.
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Acquire a 19F NMR spectrum after each addition.
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Data Analysis: Monitor the chemical shift perturbations of the fluorine resonance upon ligand binding. The change in chemical shift (Δδ) is plotted against the ligand concentration and fitted to a binding equation to calculate the Kd.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the ability of (S)-GSK1379725A to competitively inhibit the interaction between the BPTF bromodomain and an acetylated histone peptide.
Protocol:
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Reagents:
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His-tagged BPTF bromodomain.
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Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16.
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Streptavidin-coated Donor beads.
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Nickel chelate-coated Acceptor beads.
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Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4).
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Assay Procedure:
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In a 384-well plate, add the His-tagged BPTF bromodomain (final concentration ~30 nM) and the biotinylated histone peptide (final concentration ~50 nM).
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Add serial dilutions of (S)-GSK1379725A.
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Incubate at room temperature for a defined period (e.g., 30 minutes).
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Add the Ni-NTA Acceptor beads and incubate.
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Add the Streptavidin Donor beads and incubate in the dark.
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Data Acquisition and Analysis: Read the plate on an AlphaScreen-compatible plate reader. The signal will decrease as the inhibitor disrupts the protein-peptide interaction. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of (S)-GSK1379725A with BPTF in a cellular context.
Protocol:
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Cell Treatment: Culture a suitable cell line (e.g., one with high BPTF expression) and treat with (S)-GSK1379725A at various concentrations or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
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Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for a short period (e.g., 3 minutes) using a thermal cycler.
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Cell Lysis and Protein Quantification: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and separate the soluble fraction from the aggregated proteins by centrifugation.
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Detection: Analyze the amount of soluble BPTF in the supernatant by Western blotting or other protein quantification methods like ELISA.
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Data Analysis: Plot the amount of soluble BPTF as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of (S)-GSK1379725A indicates target stabilization and engagement.
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
Objective: To assess the genome-wide changes in chromatin accessibility upon treatment with (S)-GSK1379725A.
Protocol:
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Cell Treatment: Treat cells with (S)-GSK1379725A or a vehicle control.
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Nuclei Isolation: Harvest the cells and isolate intact nuclei.
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Transposition: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will fragment the DNA in open chromatin regions and simultaneously ligate the adapters.
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DNA Purification and Library Preparation: Purify the transposed DNA fragments and amplify them by PCR to generate a sequencing library.
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Sequencing and Data Analysis: Sequence the library on a high-throughput sequencing platform. Align the sequencing reads to the reference genome to identify regions of open chromatin. Compare the chromatin accessibility profiles between the (S)-GSK1379725A-treated and control samples to identify differential accessibility regions.
Conclusion
(S)-GSK1379725A is a valuable chemical probe for studying the biological functions of the BPTF bromodomain in chromatin remodeling and gene regulation. Its selectivity and characterized mechanism of action make it a useful tool for dissecting the role of the NURF complex in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further investigation of (S)-GSK1379725A and the development of more potent and selective BPTF inhibitors for potential therapeutic applications.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
